molecular formula C14H11F2NO4S2 B2356713 (Z)-3-(5-(2-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 867136-24-1

(Z)-3-(5-(2-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No. B2356713
CAS RN: 867136-24-1
M. Wt: 359.36
InChI Key: WLGRRTLNVGVMQF-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(5-(2-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C14H11F2NO4S2 and its molecular weight is 359.36. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(5-(2-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(5-(2-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

properties

IUPAC Name

3-[(5Z)-5-[[2-(difluoromethoxy)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO4S2/c15-13(16)21-9-4-2-1-3-8(9)7-10-12(20)17(14(22)23-10)6-5-11(18)19/h1-4,7,13H,5-6H2,(H,18,19)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGRRTLNVGVMQF-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(5-(2-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

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